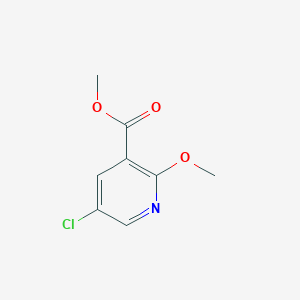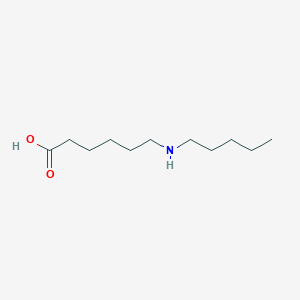
2,6-Naphthalenedithiol
Descripción general
Descripción
2,6-Naphthalenedithiol is an organic compound with the molecular formula C10H8S2. It is characterized by the presence of two thiol groups (-SH) attached to the 2 and 6 positions of a naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Naphthalenedithiol can be synthesized through several methods. One common approach involves the reduction of 2,6-naphthalenedisulfonyl chloride using tin(II) chloride in glacial acetic acid saturated with hydrogen chloride. The reaction is typically carried out at 90°C for about 2 hours . Another method involves the use of zinc dust amalgam in the presence of sulfuric acid .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Naphthalenedithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form naphthalene derivatives.
Substitution: The thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Naphthalene derivatives.
Substitution: Alkylated or acylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2,6-Naphthalenedithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of protein-thiol interactions and as a probe for thiol-containing biomolecules.
Industry: The compound is used in the production of polymers, coatings, and other materials
Mecanismo De Acción
The mechanism of action of 2,6-Naphthalenedithiol involves its ability to interact with thiol groups in proteins and other biomolecules. The thiol groups can form disulfide bonds, leading to changes in the structure and function of the target molecules. This interaction can affect various molecular pathways and processes, making the compound useful in studying redox biology and thiol-based signaling .
Comparación Con Compuestos Similares
- 2,7-Naphthalenedithiol
- 1,5-Naphthalenedithiol
- Naphthalene-2,6-dithiol
Comparison: 2,6-Naphthalenedithiol is unique due to the specific positioning of its thiol groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
naphthalene-2,6-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHBJPKFTZSWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S)C=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538779 | |
| Record name | Naphthalene-2,6-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96892-95-4 | |
| Record name | Naphthalene-2,6-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


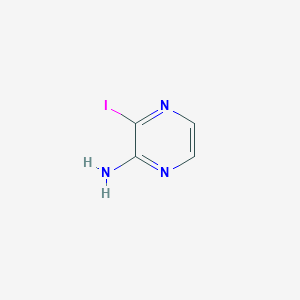

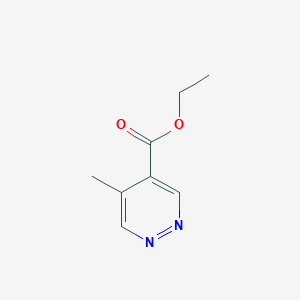
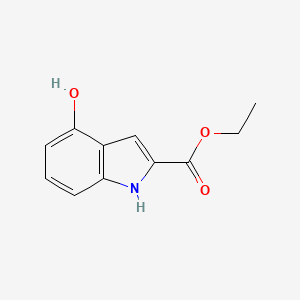
![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)
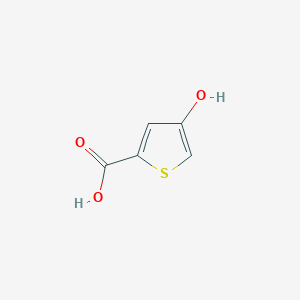

![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)
